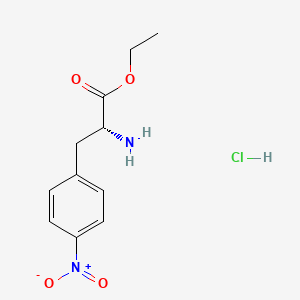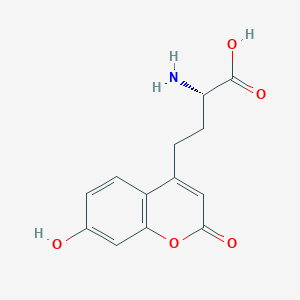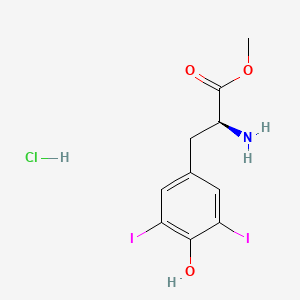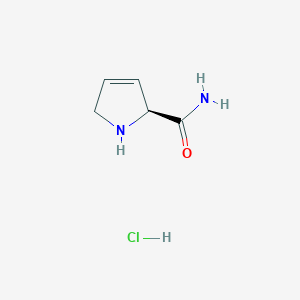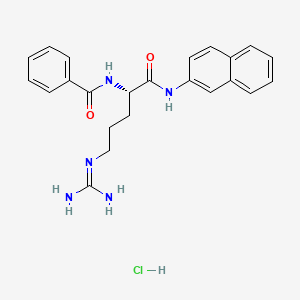
Benzoil-L-arginina beta-naftilamida clorhidrato
Descripción general
Descripción
Benzoyl-L-arginine beta-naphthylamide hydrochloride is a synthetic compound widely used in biochemical research. It is known for its role as a chromogenic substrate for proteolytic enzymes such as trypsin, cathepsin B, and papain . This compound is particularly useful in enzymatic assays due to its ability to release a chromophore upon hydrolysis, allowing for easy detection and quantification of enzyme activity .
Aplicaciones Científicas De Investigación
Benzoyl-L-arginine beta-naphthylamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study the activity of proteolytic enzymes.
Medicine: It is used in diagnostic tests to identify the presence of specific enzymes associated with diseases.
Industry: The compound is utilized in the development of enzyme-based products and processes.
Mecanismo De Acción
Target of Action
Benzoyl-L-arginine beta-naphthylamide hydrochloride, also known as (S)-N-(5-guanidino-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl)benzamide hydrochloride, primarily targets proteolytic enzymes such as trypsin, cathepsin B1, cathepsin H, and papain . These enzymes play crucial roles in various biological processes, including protein digestion and turnover, immune response, and cell signaling.
Mode of Action
The compound acts as a chromogenic substrate for these enzymes . It is hydrolyzed at the bond between the arginine and the p-naphthylamine moieties, releasing the chromophore p-naphthylamine . This release can be detected by colorimetric analysis, providing a measure of the enzymatic activity .
Biochemical Pathways
The hydrolysis of Benzoyl-L-arginine beta-naphthylamide hydrochloride by the target enzymes is part of the broader proteolysis pathway. Proteolysis, the breakdown of proteins into smaller polypeptides or amino acids, is essential for many cellular processes, including protein digestion and turnover, immune response, and cell signaling .
Pharmacokinetics
Its solubility in dmf is reported to be 50 mg/ml, suggesting that it may have good bioavailability . The compound is typically stored at 2-8°C, indicating that it is stable under refrigerated conditions .
Result of Action
The hydrolysis of Benzoyl-L-arginine beta-naphthylamide hydrochloride by the target enzymes results in the release of the chromophore p-naphthylamine . This can be detected by colorimetric analysis, providing a measure of the enzymatic activity . Therefore, the compound can be used to evaluate the activity of proteolytic enzymes such as trypsin, cathepsin B1, cathepsin H, and papain .
Análisis Bioquímico
Biochemical Properties
Benzoyl-L-arginine beta-naphthylamide hydrochloride plays a crucial role in biochemical reactions as a substrate for proteolytic enzymes such as trypsin, cathepsin B, cathepsin H, and papain . The compound undergoes hydrolysis at the bond between the arginine and the beta-naphthylamide moieties, releasing the chromophore beta-naphthylamine, which can be detected colorimetrically . This property allows researchers to measure enzyme activity and investigate the inhibitory effects of various compounds on these enzymes.
Cellular Effects
Benzoyl-L-arginine beta-naphthylamide hydrochloride influences various cellular processes by interacting with proteolytic enzymes. The hydrolysis of this compound by enzymes such as trypsin and cathepsin B can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the activity of cathepsin B, which is involved in protein degradation and turnover, can be monitored using Benzoyl-L-arginine beta-naphthylamide hydrochloride, providing insights into cellular proteolysis and its regulation .
Molecular Mechanism
The molecular mechanism of Benzoyl-L-arginine beta-naphthylamide hydrochloride involves its binding to the active site of proteolytic enzymes. The compound acts as a substrate, undergoing hydrolysis by the enzyme, which cleaves the bond between the arginine and beta-naphthylamide moieties. This reaction releases beta-naphthylamine, which can be detected colorimetrically . The interaction of Benzoyl-L-arginine beta-naphthylamide hydrochloride with enzymes such as trypsin and cathepsin B provides valuable information on enzyme kinetics and inhibition.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzoyl-L-arginine beta-naphthylamide hydrochloride can change over time due to factors such as stability and degradation. The compound is generally stable when stored at appropriate temperatures (2-8°C) and protected from light . Prolonged exposure to unfavorable conditions may lead to degradation, affecting its efficacy in biochemical assays. Long-term studies have shown that the compound maintains its activity over extended periods when stored correctly.
Metabolic Pathways
Benzoyl-L-arginine beta-naphthylamide hydrochloride is involved in metabolic pathways related to proteolysis. The compound interacts with enzymes such as trypsin and cathepsin B, which play key roles in protein degradation and turnover . By serving as a substrate for these enzymes, Benzoyl-L-arginine beta-naphthylamide hydrochloride helps researchers investigate the dynamics of proteolytic pathways and the regulation of enzyme activity.
Transport and Distribution
Within cells and tissues, Benzoyl-L-arginine beta-naphthylamide hydrochloride is transported and distributed based on its interactions with proteolytic enzymes. The compound’s localization and accumulation are influenced by the presence of enzymes such as trypsin and cathepsin B, which hydrolyze the substrate and release the chromophore beta-naphthylamine . Understanding the transport and distribution of Benzoyl-L-arginine beta-naphthylamide hydrochloride is essential for optimizing its use in biochemical assays.
Subcellular Localization
The subcellular localization of Benzoyl-L-arginine beta-naphthylamide hydrochloride is determined by its interactions with proteolytic enzymes and targeting signals. The compound may be directed to specific compartments or organelles where enzymes such as trypsin and cathepsin B are active . Post-translational modifications and targeting signals play a role in directing Benzoyl-L-arginine beta-naphthylamide hydrochloride to its site of action, influencing its activity and function in biochemical assays.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoyl-L-arginine beta-naphthylamide hydrochloride typically involves the condensation of benzoyl chloride with L-arginine, followed by the coupling of the resulting benzoyl-L-arginine with beta-naphthylamine . The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The hydrochloride salt is then formed by treating the compound with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of Benzoyl-L-arginine beta-naphthylamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to maintain consistency and quality. The compound is typically produced in powder form and stored under specific conditions to preserve its stability .
Análisis De Reacciones Químicas
Types of Reactions
Benzoyl-L-arginine beta-naphthylamide hydrochloride undergoes hydrolysis reactions catalyzed by proteolytic enzymes . The hydrolysis occurs at the bond between the arginine and the beta-naphthylamide moieties, releasing the chromophore beta-naphthylamine .
Common Reagents and Conditions
The hydrolysis of Benzoyl-L-arginine beta-naphthylamide hydrochloride is commonly carried out in aqueous solutions at specific pH levels, depending on the enzyme being studied . Common reagents include buffers such as Tris-HCl and phosphate buffers to maintain the desired pH .
Major Products Formed
The primary product formed from the hydrolysis of Benzoyl-L-arginine beta-naphthylamide hydrochloride is beta-naphthylamine, which can be detected colorimetrically . This reaction is the basis for many enzymatic assays used in biochemical research .
Comparación Con Compuestos Similares
Benzoyl-L-arginine beta-naphthylamide hydrochloride is often compared with other chromogenic substrates used in enzymatic assays:
Benzoyl-DL-arginine 4-nitroanilide hydrochloride: Similar to Benzoyl-L-arginine beta-naphthylamide hydrochloride, this compound is used as a substrate for proteolytic enzymes but releases p-nitroaniline as the chromophore.
Benzoyl-L-arginine ethyl ester hydrochloride: This compound is used in spectroscopic assays and has different solubility properties compared to Benzoyl-L-arginine beta-naphthylamide hydrochloride.
Benzoyl-L-arginine beta-naphthylamide hydrochloride is unique in its ability to release beta-naphthylamine, making it particularly useful in specific enzymatic assays .
Propiedades
IUPAC Name |
N-[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2.ClH/c24-23(25)26-14-6-11-20(28-21(29)17-8-2-1-3-9-17)22(30)27-19-13-12-16-7-4-5-10-18(16)15-19;/h1-5,7-10,12-13,15,20H,6,11,14H2,(H,27,30)(H,28,29)(H4,24,25,26);1H/t20-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGRKDJZQIGWQF-BDQAORGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198555-19-0 | |
| Record name | 198555-19-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



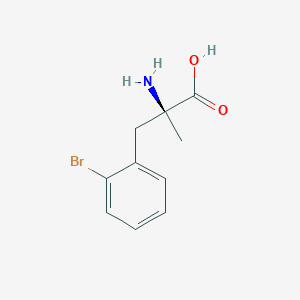
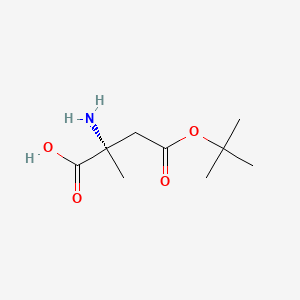

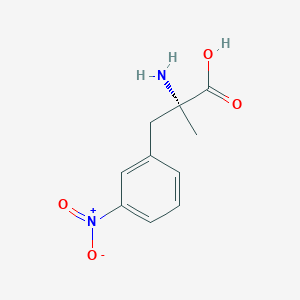
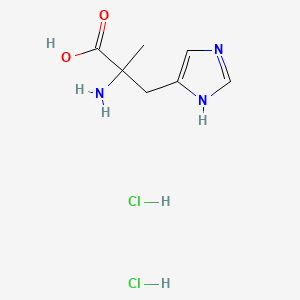

![(2R)-2-amino-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B613162.png)
